molecular formula C78H111N21O19 B1602658 Msh, 4-nle-alpha- CAS No. 64887-70-3

Msh, 4-nle-alpha-

Cat. No.: B1602658
CAS No.: 64887-70-3
M. Wt: 1646.8 g/mol
InChI Key: UAHFGYDRQSXQEB-PWPYQVNISA-N
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Description

Overview of Alpha-Melanocyte-Stimulating Hormone (α-MSH) and its Physiological Significance

Alpha-melanocyte-stimulating hormone (α-MSH) is an endogenous tridecapeptide, meaning it is composed of 13 amino acids, with the sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2. wikipedia.org It belongs to the melanocortin family of peptide hormones and neuropeptides. wikipedia.org As its name suggests, α-MSH is a key regulator of melanogenesis, the process responsible for skin and hair pigmentation. wikipedia.org However, its physiological significance extends far beyond pigmentation.

Research has revealed that α-MSH plays a crucial role in a wide array of biological processes, including:

Energy Homeostasis and Appetite Regulation: α-MSH acts as an anorexigenic peptide in the central nervous system, meaning it suppresses appetite and reduces food intake while increasing energy expenditure. karger.com It exerts these effects by acting on melanocortin receptors in the hypothalamus. karger.comtaylorandfrancis.com

Anti-inflammatory and Immunomodulatory Effects: α-MSH possesses potent anti-inflammatory properties, capable of counteracting the effects of pro-inflammatory cytokines. taylorandfrancis.comconicet.gov.ar

Sexual Behavior and Function: The hormone is involved in modulating sexual activity. wikipedia.org

Neuroprotection: It offers protection against cellular damage, such as that caused by ischemia and reperfusion injury. wikipedia.org

Bone Metabolism: Evidence suggests that α-MSH may have a direct impact on the skeleton. physiology.org

α-MSH exerts its diverse effects by binding to and activating a family of five G protein-coupled receptors known as melanocortin receptors (MC1R through MC5R). conicet.gov.ar The hormone is a non-selective agonist, meaning it can activate multiple receptor subtypes, with varying affinities. For instance, it binds with high affinity to MC1R, which is primarily responsible for its pigmentary effects, and also interacts with MC3R and MC4R to regulate appetite and metabolism. wikipedia.org

Rationale for the Development of α-MSH Analogs in Research

Despite the broad physiological importance of α-MSH, its direct use in research and potential therapeutic applications is limited by certain inherent characteristics. This has driven the development of synthetic α-MSH analogs, which are modified versions of the natural peptide. The primary goals behind creating these analogs are to enhance their enzymatic stability and to modify their receptor binding affinity and potency profiles.

A significant drawback of natural α-MSH is its susceptibility to rapid degradation by enzymes in the body, leading to a very short half-life. nih.govresearchgate.net This rapid breakdown limits its effectiveness in experimental and clinical settings. To overcome this, researchers have focused on creating analogs that are more resistant to enzymatic degradation.

A key strategy has been the substitution of specific amino acids in the α-MSH sequence with unnatural ones. For example, the substitution of Methionine at position 4 with Norleucine (Nle) and Phenylalanine at position 7 with its D-isomer (D-Phe) has been shown to produce an analog with prolonged biological activity due to its resistance to enzymatic degradation. nih.govnih.gov Studies have demonstrated that such analogs are significantly more stable in the presence of serum enzymes compared to the native α-MSH. nih.gov

The development of synthetic analogs also aims to alter their interaction with melanocortin receptors. By modifying the peptide's structure, researchers can create molecules with increased affinity for specific receptor subtypes or with a broader or more selective profile.

For instance, the analog [Nle4, D-Phe7]-α-MSH, also known as NDP-MSH, not only exhibits enhanced stability but also demonstrates dramatically increased biological activity and potency compared to native α-MSH. nih.gov This particular analog is a highly potent agonist at several melanocortin receptors, with Ki values of 0.085, 0.4, 3.8, and 5.1 nM for MC1, MC3, MC4, and MC5 receptors, respectively. rndsystems.com The development of such potent and selective analogs is crucial for dissecting the specific roles of each melanocortin receptor subtype in various physiological processes.

Research Findings on MSH, 4-Nle-alpha-

The synthetic analog MSH, 4-Nle-alpha-, also referred to as [Nle4]-α-MSH, is a modified version of the native α-melanocyte-stimulating hormone where the methionine residue at the fourth position is replaced by norleucine. This substitution is a key strategy employed in the design of more stable and potent melanocortin receptor agonists.

Research has shown that [Nle4]-α-MSH, when subjected to heat-alkali treatment, exhibits prolonged biological activity, similar to the native hormone treated in the same manner. nih.gov This observation was a crucial step in understanding how to engineer more stable analogs. Further studies have demonstrated that [Nle4]-α-MSH is a potent melanotropin. nih.govnih.gov

The following table summarizes the binding affinities of various melanocortin peptides, including an analog featuring the Nle4 substitution, to the human melanocortin 4 receptor (hMC4R).

CompoundKd (nmol/l) for hMC4R
[Nle4, D-Phe7] α-MSHNot specified
[Nle4]-α-MSH > [Nle4, D-Phe7] α-MSH
β-MSH> [Nle4]-α-MSH
desacetyl-α-MSH> β-MSH
α-MSH> desacetyl-α-MSH
ACTH (1-39)> α-MSH
ACTH (4-10)> ACTH (1-39)
γ1-MSH> ACTH (4-10)
γ2-MSH> γ1-MSH
Data from a study characterizing the human melanocortin 4 receptor. nih.gov

The development of analogs like MSH, 4-Nle-alpha- has been instrumental in advancing our understanding of the structure-activity relationships of melanotropins and has paved the way for the creation of even more potent and stable compounds for research purposes. pnas.org

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHFGYDRQSXQEB-PWPYQVNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H111N21O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215176
Record name Msh, 4-nle-alpha-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1646.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64887-70-3
Record name Msh, 4-nle-alpha-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064887703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Msh, 4-nle-alpha-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Structural Analysis of Nle4,d Phe7 α Msh

Methodologies for Peptide Synthesis

The synthesis of [Nle4,D-Phe7]-α-MSH and other melanocortin analogs is predominantly achieved through solid-phase peptide synthesis (SPPS). researchgate.netibict.brnih.gov This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing synthetic peptides like [Nle4,D-Phe7]-α-MSH. researchgate.netnih.gov This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin. The synthesis then proceeds by the sequential addition of protected amino acids. Each cycle consists of deprotection of the N-terminal amine, washing, coupling of the next protected amino acid, and another washing step.

Two primary SPPS chemistries are commonly employed: Fmoc/tBu and Boc/Bzl. ibict.br

Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy: This approach uses a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection. acs.org The Fmoc group is typically removed using a piperidine (B6355638) solution. acs.org

Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy: This method utilizes an acid-labile Boc group for Nα-protection and benzyl-based groups for side-chain protection, which require a strong acid like hydrofluoric acid for final cleavage. ibict.br

For certain complex syntheses, such as those involving on-resin cyclization, the choice of strategy can significantly impact the success and yield of the final peptide. ibict.br Following the complete assembly of the peptide chain, the peptide is cleaved from the resin and all protecting groups are removed, typically using a strong acid cocktail like trifluoroacetic acid (TFA). acs.org The crude peptide is then purified, often by reversed-phase high-performance liquid chromatography (RP-HPLC). acs.org

Design Principles of Amino Acid Substitutions

The enhanced properties of [Nle4,D-Phe7]-α-MSH are a direct result of deliberate and strategic amino acid substitutions at key positions in the native α-MSH sequence. mdpi.commdpi.com These modifications were designed to overcome the limitations of the natural hormone, such as its susceptibility to enzymatic degradation and oxidation. mdpi.commdpi.com

In the native α-MSH sequence, the fourth amino acid is methionine (Met). mdpi.com The sulfur-containing side chain of methionine is prone to oxidation, which can inactivate the peptide. mdpi.comnih.gov To circumvent this, norleucine (Nle), a non-proteinogenic amino acid, is substituted at this position. mdpi.commdpi.com Nle is isosteric to methionine, meaning it has a similar shape and size, but its aliphatic side chain is chemically stable and not susceptible to oxidation. mdpi.comnih.gov This substitution was found to confer resistance to oxidative inactivation while increasing the peptide's potency. nih.gov

The seventh position of α-MSH is occupied by L-phenylalanine (L-Phe). mdpi.com Research into the effects of heat and alkali treatment on α-MSH revealed that partial racemization at the phenylalanine position led to prolonged biological activity. nih.gov This observation prompted the intentional synthesis of an analog with a D-amino acid at this position. The substitution of the naturally occurring L-phenylalanine with its stereoisomer, D-phenylalanine (D-Phe), at position 7 is a critical modification. mdpi.comnih.gov This stereochemical inversion significantly increases the peptide's resistance to enzymatic degradation by serum enzymes. mdpi.comnih.gov The introduction of the D-amino acid disrupts the peptide's conformation in a way that makes it a poor substrate for proteases, thereby extending its biological half-life and activity. nih.govmdpi.com The combination of the Nle4 and D-Phe7 substitutions results in a superpotent analog with remarkably prolonged biological effects. nih.govnih.gov

Norleucine at Position 4 (Nle4) for Methionine Replacement

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as [Nle4,D-Phe7]-α-MSH, relates to its biological activity. These studies have been instrumental in identifying the key components of melanocortin peptides required for receptor binding and activation.

Extensive SAR studies on α-MSH and its analogs have identified a core tetrapeptide sequence, His-Phe-Arg-Trp, as the primary pharmacophore. mdpi.comnih.govacs.org This sequence, corresponding to positions 6 through 9 in α-MSH, is highly conserved across different melanocortin peptides and is considered essential for receptor recognition and signal transduction. mdpi.commdpi.com It is often referred to as the "message" sequence, as it is primarily responsible for the biological activity of the hormone. researchgate.net

Impact of N-terminal and C-terminal Modifications

The synthetic analogue [Nle4,D-Phe7]-α-MSH incorporates specific chemical modifications at both its N-terminus and C-terminus that are critical to its enhanced biological activity and stability compared to the native α-melanocyte-stimulating hormone (α-MSH). The peptide's sequence is Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2, indicating an acetylation at the N-terminal serine and an amidation at the C-terminal valine. genscript.com

These terminal modifications play a significant role in the peptide's function. N-terminal acetylation and C-terminal amidation are common strategies in peptide drug design to increase metabolic stability. lifetein.commdpi.com By neutralizing the terminal charges, these modifications make the peptide more closely resemble a native protein, which can enhance its ability to interact with receptors and resist degradation by enzymes like aminopeptidases and carboxypeptidases. lifetein.commdpi.com This increased stability is a key factor in the prolonged biological activity observed with [Nle4,D-Phe7]-α-MSH. nih.gov

The N-terminal acetyl group, in particular, influences receptor selectivity. Studies on α-MSH and its analogues have shown that the presence or absence of this acetyl group can alter the binding affinity for different melanocortin receptor (MC-R) subtypes. For example, desacetyl-α-MSH, which lacks the N-terminal acetyl group, exhibits lower affinity for the MC1 receptor but a higher affinity for the MC3 receptor compared to the acetylated form. bioscientifica.com This suggests that the N-terminal acetylation of [Nle4,D-Phe7]-α-MSH is a crucial determinant of its specific receptor interaction profile.

Modifications involving the addition of charged groups to either terminus have also been explored to alter the pharmacokinetic properties of α-MSH analogues, particularly for applications in melanoma targeting. Research has demonstrated that the location of these charges is critical. In one study, introducing negative charges to the N-terminal region of a DOTA-conjugated α-MSH analogue resulted in a more favorable tumor-to-kidney ratio, a key parameter for radiopharmaceuticals. frontiersin.org Conversely, adding two negative charges via aspartic acid residues to the C-terminus of a similar peptide led to a significant, more than 10-fold, decrease in its affinity for the MC1R. frontiersin.org These findings underscore the sensitivity of receptor interaction to C-terminal modifications.

Table 1: Impact of Terminal Modifications on α-MSH Analogue Properties
ModificationImpact on Peptide PropertiesReference
N-terminal AcetylationIncreases metabolic stability; Increases affinity for MC1R; Decreases affinity for MC3R. lifetein.commdpi.combioscientifica.com
C-terminal AmidationIncreases metabolic stability and resistance to enzymatic degradation. lifetein.commdpi.com
Addition of N-terminal Negative Charges (e.g., DOTA-Phospho-MSH)Can improve biodistribution (e.g., tumor-to-kidney ratio) without significantly compromising receptor affinity. frontiersin.org
Addition of C-terminal Negative Charges (e.g., D-Asp-D-Asp)Can significantly decrease MC1R binding affinity. frontiersin.org

Conformational Dynamics and Receptor Recognition

The remarkable potency and prolonged action of [Nle4,D-Phe7]-α-MSH are intrinsically linked to its conformational properties and its specific interactions with melanocortin receptors. The central amino acid sequence His-Phe-Arg-Trp is widely recognized as the core pharmacophore essential for melanocortin receptor recognition and activation. mdpi.comitn.pt The substitutions at positions 4 (Met to Nle) and 7 (L-Phe to D-Phe) in [Nle4,D-Phe7]-α-MSH are pivotal for its enhanced stability and potency.

The molecular basis of receptor recognition has been elucidated through site-directed mutagenesis studies of the human melanocortin 1 receptor (hMC1R). These experiments have identified several receptor residues that are critical for the binding of [Nle4,D-Phe7]-α-MSH. nih.gov Specifically, acidic residues such as Glutamic acid (Glu) at position 94 in the second transmembrane domain (TM2) and Aspartic acid (Asp) at positions 117 and 121 in TM3 are vital for ligand-receptor interactions. nih.gov Furthermore, aromatic residues within the receptor, including Phenylalanine (Phe) at positions 175, 196, and 257, also participate in binding, likely through aromatic-aromatic interactions with the peptide's Phe and Trp residues. nih.gov These interactions collectively create a high-affinity binding pocket for the peptide. The slow dissociation of [Nle4,D-Phe7]-α-MSH from the MC1R is another factor contributing to its prolonged biological activity.

Table 2: Key Residues in Receptor Recognition of Melanocortin Analogues
EntityKey Residues/SequenceRole in InteractionReference
[Nle4,D-Phe7]-α-MSHHis-Phe-Arg-TrpCore pharmacophore for receptor binding and activation. mdpi.comitn.pt
[Nle4,D-Phe7]-α-MSHD-Phe7Enhances potency; promotes a turn-like conformation involving His6 and Arg8. cas.cz
Human MC1 ReceptorGlu94 (TM2)Crucial for ligand binding and potency. nih.gov
Human MC1 ReceptorAsp117, Asp121 (TM3)Important for ligand binding, potency, and receptor activation. nih.gov
Human MC1 ReceptorPhe175, Phe196, Phe257Participate in aromatic-aromatic interactions with the ligand. nih.gov

Melanocortin Receptor Pharmacology

Agonistic Profile at Melanocortin Receptor Subtypes

The compound exhibits a broad-spectrum agonistic profile, activating multiple melanocortin receptor subtypes, which leads to a variety of cellular responses.

Activation of the MC1 receptor by [Nle⁴, D-Phe⁷]-α-MSH initiates a signaling cascade involving the production of intracellular cyclic AMP (cAMP). mdpi.com This, in turn, activates protein kinases A and C, leading to the activation of the MAPK and JAK-STAT pathways. mdpi.com In melanocytes, this activation stimulates the expression of microphthalmia transcription factor (MITF), which subsequently induces the production of enzymes necessary for eumelanin (B1172464) synthesis. mdpi.com Studies have shown that [Nle⁴, D-Phe⁷]-α-MSH induces tyrosinase activity in mouse melanoma cells and reorganizes the actin stress fiber cytoskeleton in human melanocytes, which is associated with increased adhesion to fibronectin. caymanchem.comnih.gov

[Nle⁴, D-Phe⁷]-α-MSH acts as an agonist at the MC3 receptor, a receptor subtype also found in the central nervous system and peripheral tissues. frontiersin.org The activation of MC3R is implicated in the regulation of inflammatory and immune responses. genscript.com Like other melanocortin receptors, MC3R activation by agonists leads to an increase in adenylate cyclase activity and cAMP accumulation. frontiersin.org

The MC4 receptor, predominantly expressed in the brain, is a key mediator of the central effects of melanocortins, including appetite regulation and anti-inflammatory responses. plos.orgkarger.com [Nle⁴, D-Phe⁷]-α-MSH is a potent agonist of MC4R. frontiersin.org Its activation of MC4R has been shown to induce the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. plos.org In astrocytes, the only cell type in the rat brain to express MC4R, this activation leads to increased expression of brain-derived neurotrophic factor (BDNF) through the cAMP-PKA-CREB and ERK-RSK-cFos pathways. conicet.gov.ar Furthermore, [Nle⁴, D-Phe⁷]-α-MSH has been observed to inhibit inflammatory responses mediated by Toll-like receptors in microglial cells through MC4R. plos.org

[Nle⁴, D-Phe⁷]-α-MSH is also a potent agonist for the MC5 receptor. nih.gov This receptor subtype is expressed in various peripheral tissues, including skeletal muscle and exocrine glands. mdpi.com The binding of agonists to MC5R activates the PKA and ERK1/2 signaling pathways. researchgate.net Research indicates that the selectivity of [Nle⁴, D-Phe⁷]-α-MSH for MC5R may be higher than for MC1R, MC3R, and MC4R. nih.gov

MC4 Receptor (MC4R) Activation

Quantitative Assessment of Receptor Binding Affinities and Potencies

The interaction of [Nle⁴, D-Phe⁷]-α-MSH with melanocortin receptors has been quantified through various experimental assays.

Competitive binding assays are crucial for determining the binding affinity of a ligand to its receptor. In these assays, a radiolabeled ligand, such as ¹²⁵I-[Nle⁴, D-Phe⁷]-α-MSH, is used to compete with unlabeled ligands for binding to cells expressing the target receptor. thno.orgfrontiersin.org The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC₅₀ value. The inhibition constant (Ki) can then be calculated from the IC₅₀ value.

Studies using this method have provided quantitative data on the binding affinities of [Nle⁴, D-Phe⁷]-α-MSH for different melanocortin receptor subtypes. For instance, Ki values have been reported to be 0.085 nM for MC1R, 0.4 nM for MC3R, 3.8 nM for MC4R, and 5.1 nM for MC5R. In another study, the radioligand was found to bind to a single saturable site on cells expressing the human MC4 receptor with a Kd of 3.84 ± 0.57 nmol/l. nih.gov Research on human melanoma cells showed that [Nle⁴, D-Phe⁷]-α-MSH displayed a threefold higher affinity than α-MSH. aacrjournals.org

Receptor Binding Affinities of [Nle⁴, D-Phe⁷]-α-MSH

Receptor Subtype Ki (nM)
MC1R 0.085
MC3R 0.4
MC4R 3.8
MC5R 5.1

Competitive Binding Assays

Receptor Heterogeneity and Functional Selectivity

The melanocortin system is characterized by the presence of five distinct receptor subtypes (MC1R through MC5R), which are expressed in various tissues and mediate a wide range of physiological effects. This receptor heterogeneity allows for the differential regulation of biological processes. Ligands that can selectively target one receptor subtype over others are valuable tools for research and potential therapeutic development.

While the substitution of methionine with norleucine in [Nle⁴]-α-MSH enhances potency at MC1R-mediated assays, detailed investigations into its binding affinity and functional selectivity across the full spectrum of melanocortin receptors are not as extensively documented as for other analogs. Much of the research on receptor selectivity has focused on more complex derivatives, such as the highly potent and stable analog [Nle⁴,D-Phe⁷]-α-MSH (NDP-MSH). tocris.com For instance, NDP-MSH is known to be a potent agonist at MC1, MC3, MC4, and MC5 receptors, possessing nanomolar efficacies. genscript.com

Studies on receptor mutants have revealed that different ligands can have distinct binding epitopes even within the same receptor. For example, mutations in the human MC1R can dramatically reduce the binding affinity of α-MSH without affecting the binding of its stereoisomer, [Nle⁴, D-Phe⁷]-α-MSH. nih.gov This highlights the molecular complexity of ligand-receptor interactions. However, specific data detailing the binding profile and functional selectivity of [Nle⁴]-α-MSH at MC3R, MC4R, and MC5R are limited in the available literature, which has prioritized the characterization of more stable or potent compounds like NDP-MSH and various cyclic analogs. nih.gov

Intracellular Signaling Mechanisms and Cellular Responses

G-Protein Coupled Receptor (GPCR) Transduction Pathways

The binding of NDP-MSH to melanocortin receptors, particularly MC1R, MC3R, MC4R, and MC5R, triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. This initiates a series of downstream signaling events, with the canonical pathway involving the activation of adenylate cyclase.

Upon NDP-MSH binding, the activated G-protein, typically the stimulatory G-protein Gαs, stimulates the activity of adenylate cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. Studies have demonstrated that NDP-MSH is a potent stimulator of cAMP accumulation in various cell types expressing melanocortin receptors. For instance, in human melanocytes, NDP-MSH treatment leads to a significant increase in intracellular cAMP levels, which is a key step in melanogenesis.

The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream target proteins on serine and threonine residues, thereby modulating their activity. The activation of PKA is a critical event in mediating many of the effects of NDP-MSH, including the regulation of gene expression and metabolic processes.

Activation of Adenylate Cyclase (AC) and Cyclic AMP (cAMP) Generation

Mitogen-Activated Protein Kinase (MAPK) Cascades

In addition to the canonical cAMP/PKA pathway, NDP-MSH can also activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and survival.

One of the key MAPK pathways activated by NDP-MSH is the Extracellular Signal-Regulated Kinase (ERK) pathway. The phosphorylation and subsequent activation of ERK1 and ERK2 (ERK1/2) have been observed in response to NDP-MSH in various cell types. This activation can occur through both cAMP-dependent and independent mechanisms. The phosphorylated ERK1/2 can then translocate to the nucleus to regulate the activity of transcription factors.

A downstream consequence of MAPK pathway activation, particularly the ERK1/2 cascade, is the induction of the immediate early gene cFos. The protein product of this gene, c-Fos, is a component of the AP-1 transcription factor complex, which plays a role in regulating the expression of genes involved in cell growth and differentiation. The induction of cFos expression serves as a marker for neuronal activation and has been observed in response to NDP-MSH in the central nervous system.

Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Involvement

Evidence also suggests the involvement of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway in the cellular response to NDP-MSH. The PI3K/Akt pathway is a critical regulator of cell survival, growth, and metabolism. While the exact mechanisms of its activation by NDP-MSH are still under investigation, it is thought to contribute to the diverse physiological effects of this synthetic melanocortin analog.

Regulation of Downstream Gene Expression

The binding of NDP-MSH to its receptors, primarily the melanocortin-1 receptor (MC1R) and melanocortin-4 receptor (MC4R), initiates signaling cascades that culminate in the modulation of a diverse array of downstream genes. This regulation is highly cell-type-specific and dependent on the complement of receptors and signaling molecules present.

In immune cells, particularly dendritic cells (DCs), NDP-MSH treatment leads to the downregulation of genes crucial for T-cell stimulation. Research has shown a reduction in the surface expression, and consequently the gene expression, of the co-stimulatory molecule CD86 (B7.2), the adhesion molecule ICAM-1 (CD54), and the antigen-presenting molecule CD1a. nih.govnih.govnih.gov This effect is mediated, at least in part, through the extracellular signal-regulated kinase (ERK) 1 and 2 pathway. nih.govnih.govnih.gov

In the central nervous system (CNS), NDP-MSH exerts significant anti-inflammatory and neuroprotective effects by altering gene expression in glial cells. In both rat primary astrocytes and microglia, NDP-MSH treatment upregulates the protein levels of the anti-inflammatory nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) while concurrently decreasing the levels of PPAR-β. nih.govnih.gov This modulation is associated with the release of anti-inflammatory cytokines; NDP-MSH stimulates the release of Interleukin-10 (IL-10) from microglia and Transforming Growth Factor-beta (TGF-β) from astrocytes. nih.govnih.gov

Furthermore, in astrocytes, NDP-MSH acting via MC4R can induce the expression of Brain-Derived Neurotrophic Factor (BDNF) at both the mRNA and protein levels. This induction occurs through a classic G-protein coupled receptor pathway involving adenylyl cyclase, cyclic AMP (cAMP) production, and activation of the Protein Kinase A (PKA) and cAMP-responsive element binding protein (CREB) signaling cascade. In other cellular contexts, NDP-MSH has been shown to upregulate the expression of the anti-apoptotic gene Bcl-2 and downregulate the pro-apoptotic gene caspase-8, contributing to its neuroprotective profile. google.com

Interestingly, in human skin, NDP-MSH can have a differential effect on gene expression compared to the endogenous ligand α-MSH. While α-MSH potentiates the expression of the cell cycle inhibitor p16/CDKN2A following ultraviolet (UV) irradiation, NDP-MSH treatment was found to decrease UV-induced p16 expression back to basal levels. aacrjournals.org

Cell TypeTarget Gene/ProteinEffect of NDP-MSHSignaling Pathway ImplicatedReference
Human Dendritic CellsCD86 (B7.2)DownregulationERK1/2 nih.govnih.gov
Human Dendritic CellsICAM-1 (CD54)DownregulationERK1/2 nih.govnih.gov
Human Dendritic CellsCD1aDownregulationERK1/2 nih.govnih.gov
Rat Astrocytes & MicrogliaPPAR-γUpregulation (protein)ERK1/2 (partial) nih.govnih.gov
Rat Astrocytes & MicrogliaPPAR-βDownregulation (protein)ERK1/2 (partial) nih.govnih.gov
Rat MicrogliaIL-10Increased releaseMC4R/PPAR-γ nih.govnih.gov
Rat AstrocytesTGF-βIncreased releaseMC4R nih.govnih.gov
Rat AstrocytesBDNFUpregulation (mRNA & protein)cAMP/PKA/CREB
Murine NeuronsBcl-2UpregulationNot specified google.com
Murine NeuronsCaspase-8DownregulationNot specified google.com
Human Skin Melanocytes/Keratinocytesp16/CDKN2A (post-UVB)Inhibition of UVB-induced increaseMC1R aacrjournals.org

Receptor Internalization and Trafficking Dynamics

As a potent agonist, NDP-MSH induces the internalization of its target melanocortin receptors, a crucial mechanism for signal desensitization and regulation. This process has been primarily studied for MC1R and MC4R. The binding of NDP-MSH to the receptor triggers a conformational change that leads to its translocation from the cell membrane into intracellular compartments. nih.govunimelb.edu.au

This agonist-dependent endocytosis occurs primarily through clathrin-coated pits. nih.govunimelb.edu.au The process is not dependent on PKA activation in the context of MC4R internalization in HEK-293 cells. nih.govunimelb.edu.au Following initial internalization, the receptor-ligand complex is trafficked to early endosomes. nih.govunimelb.edu.au Studies using fluorescently labeled ligands and receptor chimeras have shown that after short-term exposure, the receptor co-localizes with early endosome markers. With prolonged agonist exposure, the receptor is then trafficked to lysosomes, presumably for degradation. nih.govunimelb.edu.au

For the MC4R, this trafficking appears to be largely a one-way path, as significant receptor recycling back to the cell surface is not observed after the removal of the agonist. nih.govunimelb.edu.au This suggests that prolonged stimulation by NDP-MSH leads to a sustained downregulation of receptor numbers at the cell surface. This internalization can be modulated by accessory proteins; for example, the Melanocortin-2 Receptor Accessory Protein 2 (MRAP2) has been shown to reduce NDP-MSH-induced MC4R internalization. biorxiv.org Studies have also implicated G protein-coupled receptor kinases (GRKs) in mediating the internalization of both MC1R and MC4R. nih.gov

ReceptorEventMechanism/CharacteristicReference
MC4RInternalization InductionAgonist (NDP-MSH) dependent nih.govunimelb.edu.au
MC4REndocytic PathwayClathrin-coated pits nih.govunimelb.edu.au
MC4RIntracellular TraffickingEarly endosomes -> Lysosomes (prolonged exposure) nih.govunimelb.edu.au
MC4RRecyclingNot efficient; favors degradation nih.govunimelb.edu.au
MC1R & MC4RMediationG protein-coupled receptor kinases (GRKs) nih.gov
MC4RModulationInhibited by MRAP2 biorxiv.org

Effects on Cellular Phenotype and Function

The molecular changes in gene expression and signaling initiated by NDP-MSH translate into significant alterations in cellular phenotype and function across various systems.

Neuroprotection: NDP-MSH exhibits clear neuroprotective and neurotrophic functions. Through MC4R activation, it can protect neurons from excitotoxic and ischemic injury. bioscientifica.com This is achieved by modulating apoptotic pathways, such as increasing Bcl-2 and decreasing caspase-8 expression, and by stimulating the production of neurotrophic factors like BDNF in astrocytes. google.combioscientifica.com Studies have also shown that NDP-MSH can induce neurogenesis in the hippocampus following ischemic events. bioscientifica.com In astroglia, NDP-MSH can induce morphological changes, including the rounding of the cell body and the extension of cellular processes, which may be related to glial activation and response to injury. mdpi.com

Pigmentation: As an analog of α-MSH, NDP-MSH is a potent stimulator of melanogenesis in melanocytes. Its binding to MC1R activates the cAMP pathway, leading to increased expression of microphthalmia-associated transcription factor (MITF), which in turn upregulates the enzymes required for eumelanin (B1172464) synthesis. mdpi.com This results in increased skin pigmentation. NDP-MSH also promotes the dendricity of melanocytes, enhancing their ability to transfer melanin (B1238610) to surrounding keratinocytes. aacrjournals.org

Cell/SystemPhenotypic/Functional EffectUnderlying MechanismReference
Dendritic CellsImpaired allostimulatory functionDownregulation of CD86, ICAM-1, CD1a nih.govnih.govnih.gov
MicrogliaPromotion of anti-inflammatory M2 phenotypeIncreased IL-10 release; PPAR-γ upregulation nih.govmdpi.com
AstrocytesNeuroprotection; Morphological changesIncreased BDNF & TGF-β release nih.govmdpi.com
NeuronsProtection from injury; NeurogenesisAnti-apoptotic signaling (↑Bcl-2, ↓caspase-8) google.combioscientifica.com
MelanocytesIncreased melanogenesis and dendricityMC1R-cAMP-MITF pathway activation aacrjournals.orgmdpi.com

Preclinical Research Applications and Investigational Therapeutic Potential

Anti-inflammatory and Immunomodulatory Research

Suppression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IFN-γ)

A hallmark of the anti-inflammatory profile of NDP-MSH is its ability to suppress the production of key pro-inflammatory cytokines. Research has consistently shown that NDP-MSH can attenuate the release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in response to inflammatory stimuli. oup.com

In a primate model of endotoxemia, the infusion of NDP-MSH significantly reduced the circulating levels of TNF-α, IL-1β, and IL-6. oup.com Similarly, in a murine model of multiple organ dysfunction syndrome (MODS) induced by lipopolysaccharide (LPS), administration of NDP-MSH led to a significant decrease in the expression and serum levels of TNF-α. nih.gov Further studies on cultured rat microglial cells revealed that NDP-MSH pretreatment effectively reduced the release of TNF-α when stimulated with the Toll-like receptor 4 (TLR4) agonist LPS and the TLR2 agonist Pam3CSK4. plos.orgnih.gov The parent compound, α-MSH, has also been shown to inhibit the production of interferon-gamma (IFN-γ) and interleukin-8 (IL-8). nih.govmdpi.com

Suppression of Pro-inflammatory Cytokines by NDP-MSH

CytokineModel SystemKey FindingsReference
TNF-αPrimate Endotoxemia ModelSignificant attenuation of plasma TNF-α levels. oup.com
TNF-αMurine MODS ModelDecreased expression and serum levels. nih.gov
TNF-αRat Microglial CellsReduced release upon LPS and Pam3CSK4 stimulation. plos.orgnih.gov
IL-1βPrimate Endotoxemia ModelSignificant attenuation of plasma IL-1β levels. oup.com
IL-6Primate Endotoxemia ModelSignificant attenuation of plasma IL-6 levels. oup.com
IFN-γGeneral α-MSH ResearchInhibition of production. nih.gov
IL-8General α-MSH ResearchInhibition of production. nih.govmdpi.com

Promotion of Anti-inflammatory Cytokine Production (e.g., IL-10)

In addition to suppressing pro-inflammatory mediators, NDP-MSH actively promotes the production of anti-inflammatory cytokines, most notably interleukin-10 (IL-10). In a murine model of MODS, treatment with NDP-MSH resulted in an increased expression of IL-10. nih.gov Studies on glial cells have further elucidated this effect. In rat primary microglia, NDP-MSH was shown to induce the release of IL-10. nih.gov Interestingly, in a primate endotoxemia model, while NDP-MSH attenuated pro-inflammatory cytokines, it did not significantly affect the IL-10 response, suggesting that its modulatory effects can be context-dependent. oup.com

Promotion of Anti-inflammatory Cytokines by NDP-MSH

CytokineModel SystemKey FindingsReference
IL-10Murine MODS ModelIncreased expression of IL-10. nih.gov
IL-10Rat Primary MicrogliaInduced the release of IL-10. nih.gov

Inhibition of NF-κB Pathway Activation

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of gene transcription for numerous pro-inflammatory molecules. A key mechanism underlying the anti-inflammatory effects of NDP-MSH is its ability to inhibit the activation of this pathway. Research has shown that α-MSH and its analogs can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. cam.ac.uk

Specifically, in cultured rat microglial cells, NDP-MSH was found to partially prevent the nuclear translocation of the NF-κB subunits p65 and c-Rel, which is induced by LPS. plos.org This inhibition of NF-κB activation effectively dampens the downstream inflammatory cascade.

Modulation of Leukocyte Migration and Chemotaxis

The recruitment of leukocytes to sites of inflammation is a crucial step in the inflammatory response. NDP-MSH has been shown to modulate this process by inhibiting the migration of certain immune cells. In a carrageenan-induced peritonitis model in mice, pretreatment with NDP-MSH dose-dependently decreased the trafficking of neutrophils into the peritoneal cavity. nih.gov This effect was associated with the inhibition of vascular leakage, as well as leukocyte rolling and adhesion. nih.gov The parent compound, α-MSH, has also been demonstrated to reduce neutrophil chemotaxis in vitro. oup.com

Research in Systemic Inflammatory Response Syndromes (SIRS) and Sepsis Models

The potent anti-inflammatory properties of NDP-MSH have led to its investigation in preclinical models of systemic inflammatory conditions such as Systemic Inflammatory Response Syndrome (SIRS) and sepsis. In a murine model of MODS, which shares pathological features with severe sepsis, administration of NDP-MSH not only reduced pro-inflammatory cytokine levels but also increased survival rates. nih.govfrontiersin.orgfrontiersin.org Furthermore, it was observed to reduce pulmonary leukocyte infiltration, vascular congestion, and interstitial edema in this model. frontiersin.orgfrontiersin.org The therapeutic efficacy of α-MSH analogs has also been noted in porcine models of SIRS. frontiersin.orgfrontiersin.org These findings underscore the potential of NDP-MSH in mitigating the overwhelming inflammatory response characteristic of these life-threatening conditions. nih.gov

Investigation of Neuroinflammation: Microglial and Astrocyte Activation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key component of many neurodegenerative diseases. NDP-MSH has been extensively studied for its ability to modulate the activity of these glial cells. It has been demonstrated that rat primary microglia express MC4R, and treatment with NDP-MSH can influence their phenotype. plos.orgnih.gov

NDP-MSH promotes a shift towards an M2-like anti-inflammatory phenotype in microglia. plos.orgnih.gov It has been shown to inhibit TLR2- and TLR4-induced microglial activation. plos.orgnih.gov In cultured rat microglia, NDP-MSH reduced the release of the pro-inflammatory cytokine TNF-α while stimulating the release of the anti-inflammatory cytokine IL-10. nih.gov Furthermore, in both astrocytes and microglia, NDP-MSH treatment was found to increase the protein levels of the anti-inflammatory nuclear receptor PPAR-γ. nih.gov These findings highlight the potential of NDP-MSH as a therapeutic agent for neuroinflammatory disorders. frontiersin.org

Role in Experimental Autoimmune Encephalomyelitis (EAE) and other Autoimmune Models

Experimental autoimmune encephalomyelitis (EAE) serves as a key animal model for multiple sclerosis (MS), a neuroinflammatory disorder characterized by demyelination and neuronal damage. nih.govgoogle.com Research has demonstrated that treatment with α-MSH and its analogs can significantly ameliorate the severity of EAE. plos.orgnih.gov

NDP-MSH has shown the ability to induce functional regulatory T cells (Tregs), which are crucial for controlling autoreactive T cells that infiltrate the central nervous system (CNS). nih.gov In EAE models, this induction of Tregs by NDP-MSH leads to a reduction in disease progression. nih.gov Furthermore, NDP-MSH helps restore the integrity of the blood-brain barrier, preventing the infiltration of immune cells into the CNS. nih.govnih.gov This protective effect is associated with long-lasting neuroprotection in EAE models. nih.gov The anti-inflammatory effects of NDP-MSH in the context of EAE are linked to its ability to inhibit the production of pro-inflammatory cytokines and modulate microglial activation. plos.orggoogle.com

Model Compound Key Findings Reference
Experimental Autoimmune Encephalomyelitis (EAE)NDP-MSHAmeliorated EAE progression, induced functional Tregs, restored blood-brain barrier integrity. nih.govtwincore.de nih.govtwincore.de
Experimental Autoimmune Encephalomyelitis (EAE)α-MSHDiminished the severity and tempo of the disease. plos.orgnih.gov plos.orgnih.gov

Research in Inflammatory Skin Disorders (e.g., Acne Vulgaris)

The anti-inflammatory properties of melanocortins extend to skin disorders. While research is still emerging, preliminary studies have explored the potential of NDP-MSH (also known as afamelanotide) in acne vulgaris, a common inflammatory skin condition. nih.gov

In a pilot study involving patients with mild-to-moderate facial acne, administration of afamelanotide resulted in a decrease in both the total number of acne lesions and the number of inflammatory lesions. nih.gov The proposed mechanism for this beneficial effect is the anti-inflammatory and indirect antioxidative properties of α-MSH and its analogs. termedia.pl It has been shown that α-MSH can reduce the secretion of the chemokine IL-8 in human sebocyte cell lines. termedia.pl However, it's also noted that some melanocortin peptides can increase lipogenesis in human sebocytes, indicating a complex regulatory role in the pilosebaceous unit. aai.org

Disorder Compound Observed Effect Reference
Acne VulgarisAfamelanotide (NDP-MSH)Reduction in total and inflammatory acne lesions. nih.gov nih.gov

Neuroprotection and Neurogenesis Research

NDP-MSH has demonstrated significant neuroprotective and neurogenic potential in various preclinical models of CNS injury and disease. These effects are largely attributed to its interaction with MC4R, which is widely expressed in the brain. conicet.gov.arplos.org

Attenuation of Ischemic Brain Injury and Reperfusion Damage

In models of cerebral ischemia, NDP-MSH has been shown to be a potent neuroprotective agent. conicet.gov.ar Treatment with NDP-MSH significantly reduces neuronal death following focal and global cerebral ischemia. conicet.gov.arbioscientifica.com This protection is associated with the attenuation of key mechanisms of ischemic damage, including excitotoxicity, inflammation, and apoptosis. researchgate.net

NDP-MSH treatment has been found to reduce the activation of stress-activated kinases like JNK3, which are implicated in ischemic brain damage. conicet.gov.arresearchgate.net Furthermore, it can diminish the inflammatory response and reduce glial activation, which contributes to reperfusion injury. portlandpress.com The neuroprotective effects of NDP-MSH in ischemic models are often linked to the activation of MC4R. conicet.gov.ar

Induction of Neurogenesis and Neuronal Survival in CNS Models

Beyond protecting existing neurons, NDP-MSH has been shown to promote the birth of new neurons (neurogenesis) and enhance neuronal survival. In models of traumatic brain injury, NDP-MSH increased the number of viable neurons in the cortex and hippocampus. bioscientifica.com This was correlated with a decrease in pro-apoptotic factors and an increase in anti-apoptotic proteins. bioscientifica.com

Studies in gerbils subjected to transient global ischemia have shown that NDP-MSH not only improves learning and memory but also increases neurogenesis. portlandpress.com This suggests that NDP-MSH may contribute to the functional recovery from brain injury by promoting the replacement of lost neurons.

Enhancement of Brain-Derived Neurotrophic Factor (BDNF) Expression

A key mechanism underlying the neuroprotective and neurogenic effects of NDP-MSH is its ability to increase the expression of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a crucial protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. mdpi.com

Research has shown that NDP-MSH, acting through MC4R, induces BDNF mRNA and protein levels in astrocytes. nih.gov This induction is mediated through the cAMP-PKA-CREB signaling pathway. nih.gov In neuronal cell lines, NDP-MSH has also been found to upregulate BDNF expression, further supporting its role as a modulator of this critical neurotrophic factor. mdpi.comnih.gov The enhancement of BDNF expression by NDP-MSH is believed to contribute significantly to its neuroprotective effects in conditions like striatal toxicity. nih.gov

Model/Cell Type Compound Effect on BDNF Signaling Pathway Reference
Rat AstrocytesNDP-MSHIncreased mRNA and protein levelscAMP-PKA-CREB nih.gov
Neuro2a neuronal cellsNDP-MSHUpregulated expressionERK-MSK1-CREB nih.gov
Striatal CellsNDP-MSHProtective effect mediated in part by BDNF- nih.gov

Prevention of Glial Activation and Associated Neurotoxicity

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a common feature of many neurodegenerative diseases and brain injuries. conicet.gov.ar NDP-MSH has been shown to exert potent anti-inflammatory effects by modulating glial activation. plos.org

Metabolic Regulation Research

The central melanocortin system is a critical regulator of energy homeostasis, and α-MSH analogs have been instrumental in elucidating its function.

Analogs such as NDP-α-MSH are potent anorexigenic agents, meaning they suppress appetite. nih.gov Central administration of these compounds in research models consistently results in a significant reduction in food intake. nih.govfrontiersin.org This effect is primarily mediated through the activation of MC3 and MC4 receptors located in key hypothalamic nuclei, such as the paraventricular nucleus (PVN) and dorsomedial nucleus (DMH), which are integral to the body's satiety signaling pathways. nih.govfrontiersin.org The binding of the agonist to these receptors initiates a signaling cascade that reduces the drive to eat, promoting a state of satiety. nih.gov

Beyond reducing energy intake, activation of the melanocortin system also increases energy expenditure. mdpi.com Research has shown that peripheral administration of [Nle⁴,D-Phe⁷]-α-MSH produces a significant and sustained increase in resting metabolic rate in both lean and obese (ob/ob) mice. mdpi.comaging-us.com This effect is largely independent of the animal's leptin status. mdpi.comaging-us.com A primary mechanism for this is the activation of the sympathetic nervous system, which in turn stimulates thermogenesis (heat production) in tissues such as brown adipose tissue (BAT). mdpi.comtandfonline.comfrontiersin.org By simultaneously decreasing appetite and increasing metabolic rate, these compounds exert powerful control over energy balance. nih.govnih.gov

The melanocortin system does not operate in isolation. It is a central integration point for a complex network of hormonal and neuropeptide signals that regulate appetite. The anorexigenic (appetite-suppressing) actions of α-MSH are directly opposed by orexigenic (appetite-stimulating) peptides, primarily Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). nih.govmdpi.com

AgRP neurons and pro-opiomelanocortin (POMC) neurons, the source of α-MSH, are co-located in the arcuate nucleus of the hypothalamus and project to the same downstream target neurons. mdpi.com AgRP acts as a direct antagonist at the MC4R, competitively blocking α-MSH from binding. nih.gov It also functions as an inverse agonist, meaning it can inhibit the baseline, constitutive activity of the MC4R even in the absence of α-MSH. mdpi.comcaymanchem.com The balance between the release of anorexigenic α-MSH and orexigenic AgRP/NPY is a critical determinant of feeding behavior, with the melanocortin system acting as the key battleground for these opposing signals. nih.govnih.gov

Table 2: Effects of MSH, 4-Nle-alpha- Analogs on Metabolic Parameters

Parameter Effect Primary Mechanism Key Receptors
Food Intake Decrease (Anorexigenic) Activation of hypothalamic satiety centers. nih.govfrontiersin.org MC3R, MC4R
Energy Expenditure Increase Stimulation of sympathetic nervous system and thermogenesis. mdpi.commdpi.comaging-us.com MC4R

Effects on Energy Expenditure and Homeostasis

Melanogenesis Research (Mechanistic and Therapeutic Explorations, excluding cosmetic applications)

The role of α-MSH in stimulating skin pigmentation (melanogenesis) is its most historically recognized function. Stable analogs have been crucial for dissecting the underlying molecular pathways for research purposes.

The process of melanogenesis is initiated when α-MSH or a potent analog like NDP-α-MSH binds to the Melanocortin 1 Receptor (MC1R) on the surface of melanocytes. nih.govaacrjournals.org This binding activates a G-protein, which in turn stimulates the enzyme adenylyl cyclase. nih.govnih.gov This leads to a rise in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

The increase in cAMP activates Protein Kinase A (PKA). mdpi.comnih.gov The catalytic subunit of PKA then moves into the cell nucleus, where it phosphorylates the cAMP Response Element-Binding protein (CREB). mdpi.comjddonline.com Phosphorylated CREB acts as a transcription factor, binding to the promoter region of the Microphthalmia-associated transcription factor (MITF) gene and switching it on. mdpi.comaging-us.comnih.gov

MITF is considered the master regulator of melanocyte function. mdpi.comaging-us.com It activates the transcription of several key genes required for melanin (B1238610) synthesis, most critically the gene for tyrosinase. mdpi.comkoreamed.org Tyrosinase is the rate-limiting enzyme in the biochemical pathway that converts the amino acid tyrosine into melanin pigments. aging-us.comkoreamed.org Therefore, by activating the MC1R, compounds like NDP-α-MSH trigger a signaling cascade that results in increased expression and activity of tyrosinase, leading to enhanced melanin production. nih.govcaymanchem.com

Table 3: Signaling Cascade for α-MSH Analog-Induced Melanogenesis

Step Molecule/Process Function
1 Binding to MC1R Agonist ([Nle⁴]-α-MSH analog) binds to the receptor on the melanocyte surface. nih.gov
2 Adenylyl Cyclase Activation G-protein activation leads to stimulation of adenylyl cyclase. nih.gov
3 cAMP Production Intracellular levels of cyclic AMP (cAMP) increase.
4 PKA Activation cAMP binds to and activates Protein Kinase A (PKA). mdpi.comnih.gov
5 CREB Phosphorylation PKA phosphorylates the transcription factor CREB. mdpi.comjddonline.com
6 MITF Gene Expression Phosphorylated CREB increases the transcription of the MITF gene. mdpi.comaging-us.com
7 Tyrosinase Gene Expression MITF activates the expression of the tyrosinase gene. mdpi.comkoreamed.org

Table 4: Compound Names Mentioned in Article

Compound Name / Abbreviation Full Name
α-MSH α-Melanocyte-Stimulating Hormone
[Nle⁴]-α-MSH [4-Norleucine]-α-Melanocyte-Stimulating Hormone
NDP-α-MSH [Nle⁴, D-Phe⁷]-α-Melanocyte-Stimulating Hormone
NPY Neuropeptide Y
AgRP Agouti-Related Peptide
POMC Pro-opiomelanocortin
cAMP Cyclic Adenosine Monophosphate
PKA Protein Kinase A
CREB cAMP Response Element-Binding protein
MITF Microphthalmia-associated Transcription Factor

Enhancement of Eumelanin (B1172464) Synthesis Pathways

MSH, 4-Nle-alpha- plays a crucial role in the stimulation of eumelanin synthesis. Eumelanin is one of the two main types of melanin and is responsible for brown to black pigmentation, which offers protection against the harmful effects of ultraviolet (UV) radiation. The synthesis of eumelanin is primarily regulated by the binding of melanocortins, like α-MSH and its analogs, to the melanocortin 1 receptor (MC1R) on melanocytes. biologists.com

Activation of the MC1R by MSH, 4-Nle-alpha- triggers a cascade of intracellular signaling events, most notably the activation of adenylyl cyclase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. biologists.comnih.gov This elevation in cAMP is a key step in stimulating melanogenesis, particularly the production of eumelanin. biologists.com Research has shown that treatment with MSH, 4-Nle-alpha- can lead to an increased eumelanin-to-pheomelanin ratio in cultured human melanocytes. biologists.com In preclinical studies using mice, this potent analog has been shown to be significantly more effective than the native α-MSH in stimulating the switch from pheomelanogenesis to eumelanogenesis in hair bulb melanocytes. nih.gov Specifically, the analog was found to be at least one hundred times more effective than the native hormone when administered subcutaneously. nih.gov

The mechanism of action involves the upregulation of key enzymes in the melanin synthesis pathway, such as tyrosinase and tyrosinase-related protein 1 (TRP-1). aacrjournals.orgmdpi.com By enhancing the activity of these enzymes, MSH, 4-Nle-alpha- promotes the synthesis of eumelanin, leading to increased pigmentation. aacrjournals.org

Table 1: Research Findings on the Enhancement of Eumelanin Synthesis by MSH, 4-Nle-alpha-

Model/System Key Findings Reference
Cultured Human Melanocytes Increased eumelanin:pheomelanin ratio. biologists.com
Mouse Melanoma Cells Significantly increased biological activity and stimulation of tyrosinase activity compared to α-MSH. mdpi.com
Yellow Mice (C57BL/6JAY) At least 100 times more effective than native α-MSH in stimulating the shift from pheomelanin to eumelanin synthesis in hair bulbs. nih.gov
Human Melanocytes Treatment with the potent analog [Nle4, D-Phe7]-α-MSH results in increased eumelanin synthesis. nih.gov

Investigational Use in Models of Hypomelanotic Disorders (e.g., Vitiligo)

The ability of MSH, 4-Nle-alpha- to stimulate melanogenesis has led to its investigation as a potential therapeutic agent for hypomelanotic disorders like vitiligo. researchgate.netnih.gov Vitiligo is characterized by the loss of functional melanocytes, resulting in depigmented patches of skin. researchgate.net Studies have suggested that some vitiligo patients may have defects in the melanocortin system, including reduced levels of α-MSH. researchgate.netresearchgate.net

Preclinical research and early clinical trials have explored the use of afamelanotide, the International Nonproprietary Name for [Nle4, D-Phe7]-α-MSH, for vitiligo. researchgate.netresearchgate.net The rationale is that by activating the MC1R, the compound can promote the proliferation, differentiation, and migration of melanocyte precursors, which are essential for the repigmentation of vitiliginous skin. researchgate.net In combination with narrowband UV-B (NB-UVB) phototherapy, afamelanotide has been observed to induce faster and deeper repigmentation in some vitiligo patients. researchgate.net It is proposed that the combined therapy promotes melanoblast differentiation and eumelanogenesis. researchgate.net

A toxicology study in mice using [Nle4, D-Phe7]α-MSH found no toxic effects in various organs, on hematologic indices, or on weight gain, suggesting a favorable preclinical safety profile for its potential therapeutic application in hypomelanotic disorders. nih.gov

Table 2: Investigational Use of MSH, 4-Nle-alpha- in Hypomelanotic Disorders

Disorder Model Key Findings Reference
Vitiligo (Human Studies) Combined with NB-UVB phototherapy, induced faster and deeper repigmentation. researchgate.net
Vitiligo (Human Studies) Defects in the melanocortin system have been demonstrated in vitiligo patients. researchgate.net
Mouse Toxicology Study No toxic effects observed, supporting potential therapeutic use. nih.gov

Cardiovascular System Research

Beyond its effects on pigmentation, MSH, 4-Nle-alpha- has been investigated for its influence on the cardiovascular system.

Modulation of Blood Pressure in Hypertensive Models

Preclinical studies have demonstrated that MSH, 4-Nle-alpha- can modulate blood pressure, particularly in hypertensive animal models. In a study using deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive mice, chronic treatment with [Nle4, D-Phe7]-α-MSH attenuated the elevation in blood pressure. researchgate.netnih.govplos.org Notably, the compound did not affect the blood pressure of normotensive control animals. nih.govplos.org The antihypertensive effect is thought to be mediated, at least in part, by the activation of melanocortin 3/4 receptors (MC3/4R), as the diuretic and natriuretic effects of the compound were reversible with an MC3/4R antagonist. researchgate.netnih.govplos.org While systemic administration of native α-MSH does not typically affect blood pressure, analogs like [Nle4, D-Phe7]-α-MSH have shown protective effects in cardiovascular disease models. plos.orgfrontiersin.org

Diuretic and Natriuretic Effects

A significant finding in cardiovascular research on MSH, 4-Nle-alpha- is its marked diuretic and natriuretic properties. researchgate.netnih.govplos.org Administration of [Nle4, D-Phe7]-α-MSH in mice led to a notable increase in urine output (diuresis) and sodium excretion (natriuresis). researchgate.netnih.govplos.org These effects were shown to be dose-dependent and could be blocked by an MC3/4 receptor antagonist, suggesting the involvement of these receptors in mediating the renal actions of the peptide. plos.org The enhanced sodium excretion is believed to contribute to the antihypertensive effects observed in the DOCA-salt hypertensive mouse model, as it protected the animals from hypernatremia (high sodium levels in the blood). nih.govplos.org

Table 3: Cardiovascular and Renal Effects of MSH, 4-Nle-alpha- in Preclinical Models

Model/System Effect Key Findings Reference
DOCA-salt hypertensive mice Blood Pressure Attenuated blood pressure elevation. researchgate.netnih.govplos.org
Normotensive control mice Blood Pressure No effect on blood pressure. nih.govplos.org
Mice Diuresis & Natriuresis Elicited marked diuretic and natriuretic responses. researchgate.netnih.govplos.org
Mice Receptor Involvement Effects were reversible with an MC3/4 receptor antagonist. researchgate.netnih.govplos.org

Vascular Protective Roles

In addition to its effects on blood pressure and fluid balance, there is evidence for the vascular protective roles of MSH, 4-Nle-alpha-. plos.org The native α-MSH is known to promote vascular function, and its stable analog, [Nle4, D-Phe7]-α-MSH, has shown promising effects in animal models of vascular dysfunction. plos.org The antihypertensive efficacy of this analog is likely a combination of its natriuretic properties and the promotion of vascular function, potentially via endothelial MC1 receptors. plos.org Furthermore, research has indicated that α-MSH and its synthetic analogs can protect against ischemia/reperfusion injury in various tissues, including the heart. researchgate.net This suggests a broader cardioprotective and vasoprotective potential for these peptides.

Radiopharmaceutical Development and Molecular Imaging Research

Design and Synthesis of Radiolabeled [Nle4,D-Phe7]-α-MSH Analogs

The development of radiolabeled [Nle4,D-Phe7]-α-MSH analogs involves strategic modifications to the peptide structure to incorporate a radionuclide without compromising its biological activity. nih.govsnmjournals.org A key substitution is the replacement of the methionine at position 4 with norleucine (Nle) and the L-phenylalanine at position 7 with its D-isomer (D-Phe). thno.orgnih.gov These changes enhance the peptide's stability against enzymatic degradation and increase its affinity for the MC1R. thno.orgnih.gov

In Vitro Evaluation for Melanocortin Receptor Targeting (MC1R)

The efficacy of newly synthesized radiolabeled [Nle4,D-Phe7]-α-MSH analogs is first assessed through in vitro studies to determine their affinity for the MC1R. snmjournals.orgnih.gov Competitive binding assays are commonly performed using melanoma cell lines that overexpress MC1R, such as B16F1 murine melanoma cells. snmjournals.orgnih.govulisboa.pt In these assays, the ability of the non-radiolabeled analog to displace a known radioligand, such as ¹²⁵I-[Nle4, D-Phe7]-α-MSH, is measured. thno.orguq.edu.au The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) provides a quantitative measure of the analog's binding affinity. snmjournals.org For example, DOTA-MSHoet, a DOTA-conjugated α-MSH octapeptide, demonstrated a high binding affinity with an IC50 of 9.21 nmol/L. snmjournals.orgnih.gov Another analog, DOTA-NAPamide, showed an almost seven-fold higher binding potency compared to DOTA-MSHoet. researchgate.netcapes.gov.br

Table 1: In Vitro MC1R Binding Affinities of DOTA-conjugated α-MSH Analogs


CompoundCell LineIC50 (nmol/L)Reference
DOTA-NDP-MSHB16F10.25 nih.gov
DOTA-MSHoetB16F19.21 nih.gov
DOTA-NAPamideB16F11.38 ± 0.35 frontiersin.org
¹⁹F-FB-NAPamideB16/F107.2 ± 1.2

In Vivo Preclinical Imaging Studies

Following successful in vitro evaluation, the radiolabeled [Nle4,D-Phe7]-α-MSH analogs are advanced to in vivo preclinical imaging studies in animal models of melanoma. snmjournals.orgsnmjournals.org These studies are crucial for assessing the tracer's ability to visualize tumors and for determining its biodistribution and pharmacokinetic profile. snmjournals.orgnih.gov

Positron Emission Tomography (PET) Imaging

PET imaging offers high sensitivity and resolution, making it a valuable tool for detecting small metastatic lesions. snmjournals.org Analogs of [Nle4,D-Phe7]-α-MSH have been labeled with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F). snmjournals.orgsnmjournals.org For example, ⁶⁸Ga-DOTA-NAPamide has been successfully used for PET imaging of melanoma metastases. snmjournals.org Studies have also explored the development of ¹⁸F-labeled analogs, such as Ac-[Nle4, D-Phe7, Lys11(¹⁸F-PFB)]-α-MSH, which showed rapid clearance and low normal tissue uptake. nih.gov More recently, novel ⁶⁸Ga-labeled lactam bridge-cyclized α-MSH analogues have been developed and have shown high-contrast PET images in melanoma-bearing mice. thno.org

Single-Photon Emission Computed Tomography (SPECT) Imaging

SPECT imaging is another widely used modality for preclinical evaluation of these radiopharmaceuticals. nih.gov Analogs are often labeled with SPECT isotopes like Indium-111 (¹¹¹In) or Technetium-99m (⁹⁹mTc). nih.gov For instance, ¹¹¹In-DOTA-MSHoet was shown to clearly visualize primary and metastatic melanoma in mouse models. snmjournals.org Similarly, a ⁹⁹mTc-labeled truncated NDP analog demonstrated good tumor localization in SPECT imaging studies. nih.gov These studies have confirmed the potential of radiolabeled [Nle4,D-Phe7]-α-MSH analogs for melanoma imaging. nih.gov

Biodistribution and Pharmacokinetics in Disease Models (e.g., Melanoma)

Biodistribution studies are performed to quantify the uptake of the radiotracer in the tumor and various organs at different time points post-injection. snmjournals.orgnih.gov In melanoma-bearing mice, both ¹¹¹In-DOTA-NDP-MSH and ¹¹¹In-DOTA-MSHoet showed high, receptor-mediated uptake in the tumor. snmjournals.org However, ¹¹¹In-DOTA-MSHoet exhibited a more favorable biodistribution profile with lower retention in non-target tissues like bone, resulting in higher tumor-to-nontarget tissue ratios. snmjournals.org The main route of excretion for these radioconjugates is the kidneys. snmjournals.org The charge of the molecule can influence kidney clearance; for example, modifying the DOTA-NAPamide analog to have a more negative charge led to reduced kidney uptake without significantly compromising tumor uptake. nih.govfrontiersin.org

Table 2: Biodistribution of ¹¹¹In-labeled DOTA-α-MSH Analogs in B16F1 Melanoma-Bearing Mice (%ID/g at 4h post-injection)


CompoundTumorBloodKidneyLiverBoneReference
¹¹¹In-DOTA-NDP-MSH6.32 ± 0.950.20 ± 0.043.59 ± 0.540.31 ± 0.051.29 ± 0.19 nih.gov
¹¹¹In-DOTA-MSHoet4.31 ± 0.300.08 ± 0.014.78 ± 0.720.14 ± 0.020.08 ± 0.01 nih.gov
¹¹¹In-DOTA-NAPamide7.55 ± 1.130.07 ± 0.014.78 ± 0.720.14 ± 0.020.12 ± 0.02 nih.gov
[¹¹¹In]DOTA-Phospho-MSH₂-₉7.33 ± 0.470.03 ± 0.012.68 ± 0.180.10 ± 0.010.14 ± 0.02

Table 3: Compound Names

Compound Name
α-Melanocyte-stimulating hormone (α-MSH)
[Nle4,D-Phe7]-α-MSH (NDP-MSH)
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
DOTA-[Nle4,D-Phe7]α-MSH (DOTA-NDP-MSH)
[βAla3, Nle4, Asp5, d-Phe7, Lys10]-α-MSH3–10 (MSHoet)
DOTA-[βAla3, Nle4, Asp5, d-Phe7, Lys10]-α-MSH3–10 (DOTA-MSHoet)
[Nle4,Asp5,d-Phe7]-α-MSH4–11 (NAPamide)
[Nle4,Asp5,d-Phe7-Lys11(DOTA)]-α-MSH4–11 (DOTA-NAPamide)
Ac-[Nle4, D-Phe7, Lys11(18F-PFB)]-α-MSH
Gallium-68 (⁶⁸Ga)
Fluorine-18 (¹⁸F)
Indium-111 (¹¹¹In)
Technetium-99m (⁹⁹mTc)
¹²⁵I-[Nle4, D-Phe7]-α-MSH
Ac-Nle-Asp-His-D-Phe-Arg-Trp-Gly-Lys(DOTA)-D-Asp-D-Asp-OH (DOTA-NAP-D-Asp-D-Asp)
DOTA-Gly-Tyr(P)-Nle-Asp-His-D-Phe-Arg-Trp-NH2 (DOTA-Phospho-MSH2-9)
N-succinimidyl-4-¹⁸F-fluorobenzoate (¹⁸F-SFB)

Comparative Analysis with Other Radiolabeled Peptides for Targeting Specific Receptors

In the landscape of radiopharmaceutical development for molecular imaging, particularly for melanoma, a comparative analysis of various radiolabeled peptides is crucial for identifying the most promising candidates. The focus of this analysis is on peptides targeting the melanocortin-1 receptor (MC1R), which is overexpressed in the majority of human melanomas. imrpress.comsnmjournals.org The alpha-melanocyte-stimulating hormone (α-MSH) and its analogs, such as [Nle4, D-Phe7]-α-MSH (NDP-MSH), have been extensively studied for this purpose. snmjournals.org These peptides, when radiolabeled, offer a targeted approach for the diagnosis and potential therapy of melanoma. imrpress.comsnmjournals.org

The development of radiolabeled α-MSH analogs has seen a progression from linear to cyclic peptide structures to enhance stability and binding affinity. snmjournals.orgsnmjournals.org Furthermore, various radiometals and chelators have been employed to optimize the pharmacokinetic properties of these radiopharmaceuticals. imrpress.comthno.org

Linear α-MSH Analogs

The linear peptide analog, [Nle4, D-Phe7]-α-MSH (NDP-MSH), is a well-established, high-affinity ligand for the MC1R. snmjournals.org Early studies utilized direct radioiodination of this peptide. For instance, ¹²⁵I-[Tyr²]-NDP-MSH was used extensively in in-vitro binding assays. aacrjournals.org However, in vivo applications were limited due to dehalogenation. imrpress.comnih.gov To overcome this, methods involving N-succinimidyl iodobenzoate were developed, leading to analogs like ¹²⁵I-IBA-NDP-MSH, which showed improved in vivo stability. imrpress.comnih.gov

Another approach involved labeling with metallic radionuclides using bifunctional chelators. For example, NDP-MSH was labeled with ⁹⁹ᵐTc and ¹⁸⁸Re using chelators like Ac-Cys-Gly-Cys-Gly (CGCG) and tetrafluorophenyl mercapto-acetylglycylglycyl-gamma-aminobutyrate (MAG₂). imrpress.comnih.gov Comparative studies showed that ⁹⁹ᵐTc-CGCG-NDP-MSH exhibited higher tumor-to-blood and tumor-to-muscle ratios compared to ⁹⁹ᵐTc-MAG₂-NDP-MSH and ¹²⁵I-Tyr²-NDP-MSH. imrpress.com

A significant development was the conjugation of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to α-MSH analogs, allowing for labeling with various radiometals like ¹¹¹In and ⁶⁷Ga/⁶⁸Ga. snmjournals.orgnih.govsnmjournals.org A comparative study between ¹¹¹In-DOTA-NDP-MSH and a novel, shorter analog, ¹¹¹In-DOTA-MSH(oct) ([βAla³, Nle⁴, Asp⁵, D-Phe⁷, Lys¹⁰]-α-MSH₃₋₁₀), revealed that while both showed high, receptor-mediated tumor uptake, ¹¹¹In-DOTA-MSH(oct) had more favorable clearance from non-target tissues, resulting in higher tumor-to-nontarget tissue ratios. snmjournals.orgnih.gov Specifically, the tumor-to-bone ratio at 4 hours post-injection was significantly better for ¹¹¹In-DOTA-MSH(oct) (53.9) compared to ¹¹¹In-DOTA-NDP-MSH (4.9). snmjournals.org

Further modifications to the DOTA-conjugated peptides aimed at reducing kidney uptake, a common challenge with radiolabeled peptides. frontiersin.orgnih.gov The development of DOTA-NAPamide, where DOTA is conjugated to the C-terminus, showed improved tumor-to-kidney ratios compared to the N-terminally labeled DOTA-MSH(oct). snmjournals.org The introduction of negative charges into the peptide structure, as seen with [¹¹¹In]DOTA-Phospho-MSH₂₋₉, further reduced kidney retention while maintaining high tumor uptake. frontiersin.orgnih.gov

Table 1: Comparative In Vivo Data of Radiolabeled Linear α-MSH Analogs in Melanoma-Bearing Mice

Radiopharmaceutical Tumor Uptake (%ID/g at 4h) Tumor-to-Blood Ratio (at 4h) Tumor-to-Kidney Ratio (at 4h) Reference
¹¹¹In-DOTA-NDP-MSH 6.32 - ~0.43 snmjournals.org
¹¹¹In-DOTA-MSH(oct) 4.31 143.7 ~0.3 snmjournals.org
¹¹¹In-DOTA-NAPamide ~7.0 - ~1.3 snmjournals.org
⁶⁷Ga-DOTA-NAPamide ~6.5 - ~2.5 snmjournals.org
[¹¹¹In]DOTA-Phospho-MSH₂₋₉ 7.33 - 2.73 frontiersin.org
⁹⁹ᵐTc-CGCG-NDP-MSH - 13.9 (at 30 min) - nih.gov
¹²⁵I-(Tyr²)-NDP - 0.6 (at 30 min) - aacrjournals.org

Cyclic α-MSH Analogs

To improve upon the in vivo performance of linear peptides, cyclic α-MSH analogs were developed. snmjournals.orgsnmjournals.org Cyclization can be achieved through various means, including disulfide bonds, lactam bridges, or metal coordination. snmjournals.orgfrontiersin.org These cyclic structures often exhibit enhanced stability and receptor affinity. snmjournals.orgsnmjournals.org

One of the pioneering cyclic analogs was ⁹⁹ᵐTc-CCMSH ([Cys³,⁴,¹⁰, D-Phe⁷]α-MSH₃₋₁₃), where the technetium radiometal is part of the cyclic structure. aacrjournals.org In comparative studies, ⁹⁹ᵐTc-CCMSH demonstrated superior tumor uptake and retention compared to linear analogs like ¹²⁵I-(Tyr²)-NDP and ⁹⁹ᵐTc-CGCG-NDP. aacrjournals.org At 4 hours post-injection, the tumor-to-blood ratio for ⁹⁹ᵐTc-CCMSH was significantly higher than that of the linear counterparts. aacrjournals.org

Lactam bridge-cyclized peptides, such as DOTA-Nle-CycMSH(hex), have also shown great promise. thno.org When labeled with ¹¹¹In, this compound exhibited a high tumor uptake of 19.4 ± 1.7 %ID/g at 2 hours post-injection, with a favorable tumor-to-kidney ratio of 2.0. thno.org Further modifications, such as the introduction of linkers, have been explored to enhance the pharmacokinetic properties of these cyclic peptides. thno.org

Table 2: Comparative In Vivo Data of Radiolabeled Cyclic vs. Linear α-MSH Analogs in Melanoma-Bearing Mice

Radiopharmaceutical Structure Type Tumor Uptake (%ID/g at 4h) Tumor-to-Blood Ratio (at 4h) Reference
⁹⁹ᵐTc-CCMSH Cyclic 11.32 39.0 aacrjournals.org
⁹⁹ᵐTc-CGCG-NDP Linear - 6.3 aacrjournals.org
¹²⁵I-(Tyr²)-NDP Linear - 1.8 aacrjournals.org
¹¹¹In-DOTA-Nle-CycMSH(hex) Cyclic 19.4 (at 2h) - thno.org

Methodological Approaches in Nle4,d Phe7 α Msh Research

In Vitro Cell Culture Systems (e.g., Melanoma Cells, Microglial Cells, Astrocytes)

In vitro cell culture systems are fundamental to understanding the direct cellular and molecular effects of [Nle4,D-Phe7]-α-MSH. Melanoma cell lines, such as B16-F10 and Cloudman S91, are extensively used due to their expression of melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). nih.govmdpi.com Studies with these cells have been pivotal in demonstrating the compound's potent stimulation of tyrosinase activity, a key enzyme in melanogenesis. nih.govmdpi.com For instance, research has shown that [Nle4,D-Phe7]-α-MSH is significantly more effective than the native α-MSH in stimulating tyrosinase in mouse melanoma cells. nih.gov

Microglial cells, the resident immune cells of the central nervous system (CNS), are another critical in vitro model. Research using primary rat microglial cultures has revealed that these cells express the melanocortin 4 receptor (MC4R). nih.gov Studies have shown that [Nle4,D-Phe7]-α-MSH can modulate microglial activation by inhibiting inflammatory responses induced by Toll-like receptor (TLR) agonists and promoting a shift towards an anti-inflammatory M2-like phenotype. nih.gov

Astrocytes, the most abundant glial cells in the CNS, have also emerged as important targets for melanocortin research. Cultured astrocytes have been shown to express MC4R. bioscientifica.com Investigations using [Nle4,D-Phe7]-α-MSH in astrocyte cultures have demonstrated its ability to modulate the expression of peroxisome proliferator-activated receptors (PPARs), specifically increasing PPAR-γ protein levels. bioscientifica.com Furthermore, α-MSH has been reported to induce cAMP accumulation in astroglial cultures and can protect these cells from apoptosis. conicet.gov.arkarger.com

In Vivo Animal Models (e.g., Murine Models, Rat Models, Amphibian Bioassays)

In vivo animal models are indispensable for examining the physiological effects of [Nle4,D-Phe7]-α-MSH in a whole-organism context. Murine models, particularly mouse strains like C57BL/6, are frequently used, often in the context of melanoma research where tumor xenografts are established. bioscientifica.com These models have been instrumental in preclinical imaging and therapeutic studies, assessing the targeting and efficacy of radiolabeled [Nle4,D-Phe7]-α-MSH analogs. bvsalud.org For example, studies in mice have demonstrated that the compound can induce skin pigmentation and offer protection against UV-induced DNA damage. apexbt.com

Rat models are also widely employed, especially in neuroscience research. For instance, intracerebroventricular administration of [Nle4,D-Phe7]-α-MSH in rats has been used to study its effects on thermoregulation and feeding behavior. mdpi.comrevvity.com Immunohistochemical studies in rats have been used to map the distribution of α-MSH immunoreactivity in the brain following ethanol (B145695) self-administration, a model in which [Nle4,D-Phe7]-α-MSH has been shown to modulate reward pathways. oup.com

Amphibian bioassays, particularly using frog skin, represent a classic and highly sensitive method for assessing the melanotropic (pigment-dispersing) activity of MSH analogs. The skin of frogs, such as Rana pipiens, contains melanophores that darken in response to melanocortin agonists. conicet.gov.ar [Nle4,D-Phe7]-α-MSH has been shown to be a superpotent agonist in these assays, exhibiting a much more potent and prolonged action compared to the native α-MSH. conicet.gov.ar

Biochemical and Molecular Biology Techniques

A variety of biochemical and molecular biology techniques are utilized to dissect the mechanisms underlying the actions of [Nle4,D-Phe7]-α-MSH at the molecular level.

Receptor Binding Assays (Saturation, Competition)

Receptor binding assays are crucial for characterizing the affinity of [Nle4,D-Phe7]-α-MSH for its receptors. These assays typically use a radiolabeled form of the compound, such as 125I-[Nle4,D-Phe7]-α-MSH. plos.org

Saturation binding assays are performed to determine the density of receptors (Bmax) in a given cell or tissue type and the dissociation constant (Kd) of the ligand, which is a measure of its binding affinity. In these experiments, increasing concentrations of the radiolabeled ligand are incubated with the cells or membranes until saturation is reached.

Competition binding assays are used to determine the binding affinity (often expressed as the inhibitor constant, Ki) of unlabeled ligands, including [Nle4,D-Phe7]-α-MSH and other analogs, by measuring their ability to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor. plos.org These assays have been instrumental in establishing the high affinity of [Nle4,D-Phe7]-α-MSH for various melanocortin receptor subtypes.

Assay TypePurposeKey Parameters MeasuredExample Application in [Nle4,D-Phe7]-α-MSH Research
Saturation Binding To quantify receptor density and affinity of the radioligand.Bmax (Maximum binding capacity), Kd (Dissociation constant)Determining the density of MC1R on melanoma cells using 125I-[Nle4,D-Phe7]-α-MSH.
Competition Binding To determine the affinity of an unlabeled ligand.Ki (Inhibitor constant), IC50 (Half maximal inhibitory concentration)Comparing the binding affinities of different synthetic MSH analogs to MC4R.

Second Messenger Assays (cAMP, pERK)

Second messenger assays are employed to investigate the intracellular signaling pathways activated by [Nle4,D-Phe7]-α-MSH following receptor binding.

cAMP Assays: The activation of most melanocortin receptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Assays to measure cAMP levels are therefore a common method to assess the functional activity of [Nle4,D-Phe7]-α-MSH. nih.gov Studies have shown that this compound is a potent inducer of cAMP accumulation in cells expressing melanocortin receptors. nih.gov

pERK Assays: The extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade activated by melanocortins. The activation of ERK is typically measured by detecting its phosphorylated form (pERK). It has been demonstrated that [Nle4,D-Phe7]-α-MSH induces the phosphorylation of ERK1/2 through MC4R activation. bioscientifica.com

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive technique used to measure changes in the messenger RNA (mRNA) levels of specific genes in response to treatment with [Nle4,D-Phe7]-α-MSH. This method has been used to show that the compound can modulate the expression of various genes, including those involved in inflammation and metabolism. For example, in microglial cells, [Nle4,D-Phe7]-α-MSH was found to increase the expression of the M2 marker Arginase-1 (Arg1) and decrease the expression of Toll-like receptor 4 (Tlr4). In adipocytes, it has been shown to induce the expression of the Nr4a subgroup of nuclear receptors.

Protein Expression and Phosphorylation Analysis (Western Blotting, Immunohistochemistry)

Western Blotting is a technique used to detect and quantify specific proteins in a sample. It has been employed in [Nle4,D-Phe7]-α-MSH research to confirm the findings of gene expression studies at the protein level. For instance, Western blotting has been used to demonstrate that [Nle4,D-Phe7]-α-MSH treatment leads to an increase in the protein levels of PPAR-γ in astrocytes and microglia. bioscientifica.com It has also been used to detect increased levels of melanogenic proteins like tyrosinase in melanoma cells following treatment. nih.gov

Immunohistochemistry allows for the visualization of the location and distribution of specific proteins within tissues. This technique has been used in rat brain sections to identify α-MSH-containing nerve fibers in close proximity to dopamine (B1211576) neurons in the ventral tegmental area, providing anatomical evidence for the interaction between the melanocortin and dopaminergic systems. oup.com It is also a common application for antibodies raised against α-MSH and its analogs.

TechniquePurposeInformation GainedExample in [Nle4,D-Phe7]-α-MSH Research
RT-qPCR To quantify gene expression levels.Changes in mRNA levels of target genes.Measuring increased Arg1 mRNA in microglia.
Western Blotting To detect and quantify specific proteins.Changes in protein levels and phosphorylation status.Detecting increased PPAR-γ protein in astrocytes. bioscientifica.com
Immunohistochemistry To visualize protein localization in tissues.Spatial distribution of proteins within a tissue.Mapping α-MSH fibers in the rat brain. oup.com

Analytical Chemistry Techniques for Peptide Characterization

The characterization of [Nle4,D-Phe7]-α-MSH, a synthetic analog of α-melanocyte-stimulating hormone (α-MSH), necessitates a suite of analytical chemistry techniques to ensure its identity, purity, and stability. mdpi.com These methods are critical for both initial synthesis verification and for quantitative analysis in biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification and analysis of [Nle4,D-Phe7]-α-MSH. mmu.ac.uk Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. For instance, a typical method involves an Agilent Zorbax 300SB-C8 analytical column with a gradient of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile. mmu.ac.uk Detection is frequently performed using ultraviolet (UV) spectroscopy at a wavelength of 218 nm, which corresponds to the peptide bond absorption. mmu.ac.uk This method allows for the separation of the target peptide from impurities and degradation products, ensuring a high degree of purity for research applications.

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), provides definitive structural information and confirmation of the peptide's molecular weight. mmu.ac.uk Electrospray ionization (ESI) is a common ionization technique used for peptides like [Nle4,D-Phe7]-α-MSH. The process generates charged ions that are then separated based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) further fragments the peptide, allowing for sequence verification by analyzing the fragmentation pattern. mmu.ac.uk

Receptor-Binding Assays: To determine the biological activity and receptor affinity of [Nle4,D-Phe7]-α-MSH, competitive receptor-binding assays are utilized. nih.govresearchgate.net These assays often use a radiolabeled version of the peptide, such as 125I-[Nle4,D-Phe7]-α-MSH, to compete with the non-labeled peptide for binding to melanocortin receptors (primarily MC1R) on cultured cells, like B16 murine melanoma cells. nih.govresearchgate.netnih.gov The concentration of the unlabeled peptide that inhibits 50% of the radioligand binding (IC50) is determined, providing a measure of its binding affinity. nih.gov Studies have shown that [Nle4,D-Phe7]-α-MSH has a significantly higher affinity for the MC1R compared to the native α-MSH. researchgate.netresearchgate.net The dissociation constant (Kd) can also be determined through Scatchard analysis of these binding data. researchgate.netnih.gov

Interactive Table: Summary of Analytical Techniques for [Nle4,D-Phe7]-α-MSH Characterization

TechniquePurposeKey Parameters/MethodTypical Findings
HPLC Purity assessment and quantificationReversed-phase column (e.g., C8), Acetonitrile/Water/TFA mobile phase, UV detection at 218 nm. mmu.ac.ukDetermination of peptide purity (often ≥95%). sigmaaldrich.com
LC-MS/MS Structural confirmation and identificationElectrospray ionization (ESI) in positive mode, fragmentation for sequence analysis. mmu.ac.ukConfirmation of correct molecular weight and amino acid sequence. mmu.ac.uk
Radioreceptor Assay Determining binding affinity to melanocortin receptorsCompetitive binding with radiolabeled ligands (e.g., 125I-[Nle4,D-Phe7]-α-MSH) on melanoma cells. researchgate.netnih.govHigh affinity for MC1R, with IC50 values in the nanomolar to picomolar range. nih.gov

Histological and Immunohistochemical Assessments of Tissue Pathology

Histological and immunohistochemical methods are indispensable for evaluating the effects of [Nle4,D-Phe7]-α-MSH at the tissue and cellular level. These techniques provide visual evidence of pathological changes, cellular responses, and the localization of specific molecular targets.

Standard Histological Staining: Basic histological stains, such as Hematoxylin and Eosin (H&E), are used for the general assessment of tissue morphology and pathology. For example, in a study related to Hailey-Hailey disease, histological analysis of skin biopsies was used to confirm the diagnosis before assessing the effects of treatment. oup.com In research on photoprotection, histological examination of skin sections was employed to count epidermal sunburn cells (apoptotic keratinocytes) following UV radiation exposure. nih.gov

Immunohistochemistry (IHC) and Immunofluorescence: IHC allows for the detection of specific proteins in tissue sections using antibodies. This has been applied in research to understand the mechanisms of action of melanocortin peptides. For instance, immunofluorescent histochemistry using an anti-tyrosine hydroxylase (TH) antibody was used to assess the integrity of dopaminergic neurons in the substantia nigra and striatum of mouse brains in studies investigating the role of α-MSH and its analogs in neuroinflammation. biorxiv.org Another key application is the staining for thymine (B56734) dimers, a type of DNA damage caused by UV radiation. Studies have shown that treatment with [Nle4,D-Phe7]-α-MSH can lead to a significant reduction in thymine dimer formation in the epidermal basal layer of human skin, providing evidence of its DNA-protective effects. nih.gov

In Situ Autoradiography: This technique is used to visualize the distribution of receptors in tissues. By applying a radiolabeled ligand like 125I-[Nle4,D-Phe7]-α-MSH to frozen tissue sections, researchers can identify the specific locations of melanocortin receptor binding. researchgate.netnih.gov Studies using this method have demonstrated that MSH receptors are densely expressed throughout melanoma tumor tissue but are absent in adjacent non-melanoma tissues, confirming the tumor as a specific target. researchgate.netnih.gov

Specialized Pigment Analysis: In non-mammalian models, such as amphibians, histological techniques have been used to quantify changes in specific pigments within melanomacrophage centers in the spleen and liver. Following administration of [Nle4,D-Phe7]-α-MSH, the volumes of pigments like lipofuscin and hemosiderin were measured in tissue sections to assess the peptide's impact on catabolic and phagocytic processes. tandfonline.com Similarly, in human skin, melanin (B1238610) density can be measured to assess the pigmentary response to the peptide. nih.gov

Interactive Table: Summary of Histological Findings in [Nle4,D-Phe7]-α-MSH Research

Assessment TypeTissueMethodKey Findings
Photoprotection Human EpidermisH&E Staining, Reflectance SpectroscopyReduced number of sunburn cells after UV exposure; increased melanin density. nih.gov
DNA Damage Human EpidermisImmunohistochemistryReduction in UV-induced thymine dimer formation in the basal layer. nih.gov
Receptor Localization Mouse MelanomaIn Situ Autoradiography with 125I-[Nle4,D-Phe7]-α-MSHSpecific, high-density binding of the peptide to melanoma tumor tissue. researchgate.netnih.gov
Neuroinflammation Mouse BrainImmunofluorescent HistochemistryUsed to assess changes in tyrosine hydroxylase-positive neurons. biorxiv.org
Pigment Modulation Amphibian SpleenHistological QuantificationIncreased volumes of lipofuscin and hemosiderin in melanomacrophages. tandfonline.com

Future Perspectives and Research Directions

Development of Novel Analogs with Enhanced Receptor Subtype Selectivity or Potency

A primary objective in the ongoing research of α-MSH analogs is the creation of new compounds with superior affinity and selectivity for specific melanocortin receptor (MC-R) subtypes. The five known receptors (MC1R to MC5R) mediate distinct physiological functions, and subtype-selective ligands are crucial for elucidating these roles and for developing targeted therapeutics.

Early efforts produced superpotent, stable analogs like [Nle⁴,D-Phe⁷]α-MSH (NDP-MSH), which is an agonist at MC1, MC3, MC4, and MC5 receptors. tocris.combio-techne.com While valuable, its lack of selectivity has spurred the development of more specialized compounds. Research has successfully generated analogs with significant selectivity for MC3R, MC4R, and MC5R.

For instance, the synthesis of cyclic α-MSH analogs has yielded compounds with specific MC4R selectivity. nih.govnih.gov Analogs such as HS014 and HS964 demonstrate 17-fold and 12-fold selectivity for MC4R over MC3R, respectively. nih.govnih.gov HS014, a potent and selective MC4R antagonist (Ki of 3.2 nM), has been instrumental in studying the functions of this receptor. nih.govnih.gov Further modifications led to HS024, an even more potent MC4R antagonist with a Ki of 0.29 nM and approximately 20-fold selectivity for MC4R. oup.com

Simultaneously, efforts to target other receptors have been fruitful. The compound HS010, a cyclic analog with a 29-membered ring, was identified as having the highest affinity for the MC3 receptor among a series of tested analogs. nih.govnih.gov Other research has focused on modifying the core sequence of α-MSH to achieve selectivity. For example, replacing His⁶ with Proline in certain cyclic analogs resulted in a potent and selective MC5 receptor agonist. acs.org These discoveries highlight that subtle structural changes, such as ring size and specific amino acid substitutions, can dramatically alter receptor binding profiles. acs.org

AnalogKey Structural FeatureTarget Receptor(s)Reported Selectivity/PotencyReference
[Nle⁴,D-Phe⁷]-α-MSH (NDP-MSH)Linear peptide, Nle⁴ and D-Phe⁷ substitutionsMC1R, MC3R, MC4R, MC5R AgonistKi values of 0.085, 0.4, 3.8, and 5.1 nM for MC1, MC3, MC4, and MC5 receptors, respectively. tocris.com
HS014Cyclic [Cys⁴,D-Nal⁷,Cys¹¹]α-MSH(4–11) analogMC4R Antagonist17-fold MC4R/MC3R selectivity; Ki of 3.2 nM for MC4R. nih.govnih.gov
HS964Cyclic [Cys⁴,D-Nal⁷,Cys¹¹]α-MSH(4–11) analogMC4R Ligand12-fold MC4R/MC3R selectivity; Higher affinity for MC5R than MC1R. nih.govnih.gov
HS024Cyclic [AcCys³,Nle⁴,Arg⁵,d-Nal⁷,Cys-NH₂¹¹]α-MSH-(3–11) analogMC4R Antagonist~20-fold selectivity for MC4R; Ki of 0.29 nM. oup.com
HS010Cyclic [Cys³,Nle¹⁰,D-Nal⁷,Cys¹¹]α-MSH(3–11) analogMC3R LigandReported to have the highest affinity for the MC3 receptor in its series. nih.govnih.gov

Future work will likely involve computational modeling and novel synthetic strategies to design ligands with even greater precision, potentially targeting receptor heterodimers or allosteric sites to fine-tune physiological responses.

Elucidation of Underexplored Signaling Pathways and Molecular Targets

The canonical signaling pathway for α-MSH involves the activation of adenylyl cyclase by a G-protein coupled receptor, leading to a rise in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). mdpi.com However, evidence suggests a more complex signaling network. Future research is poised to delve deeper into these non-canonical pathways.

Studies have indicated that melanocortin receptors can signal through alternative routes, including the phospholipase C (PLC)/diacylglycerol (DAG)/protein kinase C (PKC) β cascade and the nitric oxide (NO)/cGMP/protein kinase G (PKG) pathway. mdpi.com Furthermore, some MC4R variants demonstrate "signaling bias," preferentially activating β-arrestin recruitment and the mitogen-activated protein kinase (MAPK) pathway over the traditional cAMP pathway. nih.gov The MC4R agonist setmelanotide, for instance, potently activates PLC-β, likely through Gαq activation. nih.gov

Understanding this signaling diversity is critical. Different pathways may be responsible for the wide array of biological effects attributed to α-MSH, from appetite regulation to anti-inflammatory actions. karger.comoup.com Future investigations should aim to:

Systematically map the signaling pathways activated by different MSH analogs at each receptor subtype.

Identify the specific cellular contexts and conditions that favor one pathway over another.

Determine the physiological consequences of activating these non-canonical pathways.

This line of inquiry will not only enhance our fundamental understanding of melanocortin biology but also open possibilities for developing "biased agonists" or "antagonists" that selectively trigger desired signaling cascades while avoiding others, potentially leading to more effective therapeutics with fewer side effects.

Exploration of New Preclinical Research Models and Disease Indications

The therapeutic potential of α-MSH analogs has been explored in several contexts, including skin pigmentation and appetite regulation. mdpi.comkarger.com However, the widespread expression of melanocortin receptors suggests a much broader range of possible applications. Future research should leverage existing and novel preclinical models to explore these untapped therapeutic areas.

One promising area is neuroprotection and immunomodulation. Analogs like [Nle⁴, D-Phe⁷]α-MSH have shown protective effects in animal models of both global and focal cerebral ischemia (stroke). nih.govahajournals.org These compounds appear to reduce infarct volume and possess anti-inflammatory properties within the central nervous system. nih.govresearchgate.net Future studies could explore their efficacy in models of other neuroinflammatory or neurodegenerative diseases.

Another emerging application is in oncology. The high expression of MC1R on melanoma cells has made it an attractive target for molecular imaging and targeted radionuclide therapy. thno.orgsnmjournals.org Radiolabeled α-MSH analogs have been developed for PET imaging and have shown therapeutic efficacy in mouse models of melanoma. thno.orgsnmjournals.org This concept could be expanded to other cancers that may express melanocortin receptors.

Furthermore, the anti-inflammatory properties of α-MSH are well-documented, showing effects on various inflammatory cells and mediators. oup.comresearchgate.net This suggests potential applications in a wide range of inflammatory and autoimmune conditions. Research in animal models of diet-induced hypothalamic inflammation, inflammatory bowel disease, and arthritis has already shown promise. karger.comresearchgate.net

The development of new preclinical models, including those utilizing advanced genetic engineering (e.g., cell-type-specific receptor knockout mice) and sophisticated disease modeling, will be essential to fully explore and validate these potential new indications for Msh, 4-nle-alpha- and its derivatives.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying Msh, 4-nle-alpha-?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., efficacy in ischemia-reperfusion injury models) and align the question with testable hypotheses. Define independent variables (e.g., dosage, administration timing) and dependent variables (e.g., HO-1 activation, cellular recovery metrics). Use background theory (e.g., α-MSH's role in oxidative stress pathways) to contextualize the question . Ensure clarity by avoiding vague terms and specifying biological systems (e.g., in vivo rodent models) .

Q. What key variables must be controlled in experimental designs involving Msh, 4-nle-alpha-?

  • Methodological Answer : Independent variables include treatment timing (pre- vs. post-ischemic administration), concentration gradients, and control groups (e.g., sham or vehicle-treated cohorts). Dependent variables may involve biomarkers like HO-1 expression or histopathological outcomes. Standardize protocols for sample preparation, sub-sampling (e.g., homogenization steps), and analytical methods (e.g., HPLC validation) to minimize variability .

Q. How can researchers ensure data reliability in studies on Msh, 4-nle-alpha-?

  • Methodological Answer : Use validated instruments (e.g., 5-point Likert scales for qualitative surveys) and pre-test questionnaires for internal consistency (Cronbach’s α > 0.7). Replicate experiments across multiple batches or labs to assess inter-rater reliability . Report sampling plans, including incremental selection and error propagation models, to enhance transparency .

Advanced Research Questions

Q. How can contradictory findings in Msh, 4-nle-alpha- studies be resolved (e.g., efficacy across species or dosage regimens)?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., interspecies differences in receptor affinity). Use sensitivity analyses to test robustness of results under varying assumptions (e.g., alternate statistical models like ANCOVA). Cross-validate findings with orthogonal techniques (e.g., Western blot vs. ELISA for protein quantification) .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in Msh, 4-nle-alpha- experiments?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal curves) to quantify EC50 values. Use multivariate statistics (e.g., MANOVA) to assess interactions between variables (e.g., time × dosage effects). For high-dimensional data, employ machine learning pipelines (e.g., random forests) to identify predictive biomarkers .

Q. How can researchers optimize methodology for reproducibility in mechanistic studies of Msh, 4-nle-alpha-?

  • Methodological Answer : Pre-register protocols (e.g., preclinical trial designs) and share raw data via open-access repositories. Use factorial designs to isolate sources of variability (e.g., batch effects in cell cultures). Implement error-budget frameworks to quantify contributions from sampling, instrumentation, and operator bias .

Q. What strategies address gaps in literature on Msh, 4-nle-alpha-’s molecular targets?

  • Methodological Answer : Perform systematic reviews using PRISMA guidelines to map existing evidence. Combine omics approaches (e.g., transcriptomics/proteomics) with cheminformatics tools (e.g., molecular docking simulations) to predict novel binding partners. Validate hypotheses using CRISPR-based knockouts in relevant cell lines .

Methodological Considerations for Data Interpretation

Q. How should researchers handle outliers in Msh, 4-nle-alpha- datasets?

  • Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Investigate root causes (e.g., instrumentation drift, sample contamination) before exclusion. Use robust statistical methods (e.g., median-based estimators) if outliers reflect true biological variation .

Q. What frameworks support interdisciplinary integration (e.g., computational + experimental) in Msh, 4-nle-alpha- research?

  • Methodological Answer : Adopt user-centered design principles (e.g., stakeholder interviews) to align computational models with experimental goals. Use version-controlled workflows (e.g., Git for code, Benchling for lab protocols) to synchronize data across teams .

Tables for Reference

Experimental Design Aspect Key Metrics Source
Sample Size DeterminationPower analysis (α = 0.05, β = 0.2)
Data ReliabilityCronbach’s α ≥ 0.7
Subsampling ErrorIncremental heterogeneity index (IHL)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.